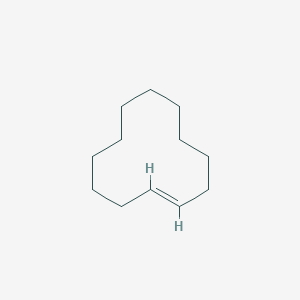

(E)-Cyclododecene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCC/C=C/CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27056-69-5 | |

| Record name | Cyclododecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27056-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | trans-Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Cyclododecene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (E)-Cyclododecene, a significant macrocyclic alkene. We will move beyond simple data recitation to explore the underlying principles governing its synthesis, reactivity, and potential applications, particularly as a versatile building block for complex molecular architectures relevant to research and pharmaceutical development.

Core Identification and Physicochemical Profile

This compound, also known as trans-cyclododecene, is a 12-membered carbocycle containing a single double bond with trans stereochemistry. This configuration imparts significant ring strain, making it substantially more reactive than its cis isomer and a subject of interest for synthetic chemists.

The definitive identifier for this compound is its CAS Registry Number: 1486-75-5 .[1][2][3][4]

Physicochemical Properties

The key properties of this compound are summarized below. It is essential to note that properties can vary slightly based on the purity and isomeric mixture (presence of the (Z)-isomer). Data presented here pertains to the high-purity (E)-isomer or mixtures where it is the principal component.

| Property | Value | Source(s) |

| CAS Number | 1486-75-5 | [1][2][4] |

| Molecular Formula | C₁₂H₂₂ | [1][5][6] |

| Molecular Weight | 166.30 g/mol | [1][6][7] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 229 - 245 °C | [5][9][10] |

| Density | ~0.863 g/mL at 25 °C | [9][10] |

| Refractive Index (n20/D) | ~1.484 - 1.485 | [5][9][10] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [9][10] |

| IUPAC Name | (1E)-Cyclododecene | [1][5] |

| Synonyms | trans-Cyclododecene, t-Cyclododecene | [1][2][3][4] |

Synthesis and Mechanistic Considerations

The primary industrial route to cyclododecene (as a mixture of isomers) is the selective partial hydrogenation of 1,5,9-cyclododecatriene (CDT), which itself is synthesized from the cyclotrimerization of butadiene.[11][12] The challenge lies in achieving high selectivity for the mono-ene (cyclododecene, CDE) without over-reduction to the fully saturated cyclododecane (CDA).

The diagram below illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Field-Proven Protocol: Selective Homogeneous Hydrogenation

A highly effective and selective method for this transformation was detailed by Fahey (1973), utilizing a ruthenium-based homogeneous catalyst.[5] This protocol provides an excellent example of rational catalyst design to control reaction outcomes.

Objective: To selectively hydrogenate one double bond of 1,5,9-cyclododecatriene to yield cyclododecene with high fidelity, minimizing cyclododecane formation.

Reagents & Equipment:

-

1,5,9-Cyclododecatriene (CDT)

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] or in situ generated equivalent

-

Triphenylphosphine (PPh₃)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

Step-by-Step Methodology:

-

Reactor Preparation: The autoclave is meticulously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen) to eliminate oxygen, which can deactivate the catalyst.

-

Catalyst Loading: The reactor is charged with 1,5,9-cyclododecatriene, the ruthenium catalyst precursor, and an excess of the triphenylphosphine ligand under an inert atmosphere.

-

Causality: The use of a homogeneous catalyst like (PPh₃)₂Ru(CO)₂Cl₂ (an effective variant) ensures high accessibility to the substrate.[5] The excess PPh₃ ligand is crucial. It increases steric crowding around the ruthenium center in the cyclododecylruthenium intermediate. This steric hindrance favors β-hydride elimination (regenerating the alkene, CDE) over hydrogenolysis (which would lead to the alkane, CDA), thereby dramatically increasing selectivity for the desired cyclododecene product.[5]

-

-

Reaction Execution: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas. The vessel is pressurized (e.g., 100-200 psig) and heated (e.g., 125-160 °C).[5]

-

Causality: These conditions provide the necessary activation energy for the catalytic cycle while maintaining the stability of the catalyst complex. The reaction is typically run until gas uptake ceases, indicating consumption of one molar equivalent of H₂.

-

-

Product Isolation & Purification: After cooling and venting the reactor, the crude reaction mixture is recovered. The solvent and the volatile products are separated from the catalyst via distillation under reduced pressure.

-

Isomer Separation: The resulting product is a mixture of (E)- and (Z)-cyclododecene. The trans isomer can be selectively trapped as a complex with silver nitrate or separated by fractional distillation, although the latter is challenging due to close boiling points. The isomerization between cis and trans forms is rapid under the reaction conditions, often leading to a thermodynamically controlled mixture.[5]

This self-validating protocol consistently yields CDE as high as 98.5%, demonstrating precise control over a multi-step reduction.[5]

Reactivity Profile: The Role of Ring Strain

The double bond in this compound is significantly distorted from ideal planarity, resulting in substantial ring strain. This stored potential energy makes the molecule far more reactive than typical acyclic trans-alkenes or its own (Z)-isomer. This heightened reactivity is its most valuable characteristic for synthetic applications.

Sources

- 1. sylzyhg.com [sylzyhg.com]

- 2. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclododecene, (E)- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclododecene, mixture of cis and trans 96 1501-82-2 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (E)-Cyclododocene

<

This guide provides a comprehensive overview of the synthesis and purification of (E)-cyclododocene, a crucial macrocyclic alkene in various fields of chemical research and development. It is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols.

Introduction: The Significance of (E)-Cyclododocene

(E)-cyclododocene, also known as trans-cyclododocene, is a 12-membered carbocycle containing a trans double bond.[1][2][3][4] The inherent ring strain of the trans-configured medium-sized ring imparts unique reactivity and conformational properties, making it a valuable building block in organic synthesis. Its applications span from the synthesis of complex natural products and pharmaceuticals to the development of novel polymers and fragrance compounds. The controlled synthesis of the pure (E)-isomer is paramount, as the presence of the (Z)-isomer can significantly impact the outcome of subsequent chemical transformations.

Strategic Approaches to the Synthesis of (E)-Cyclododocene

The construction of the (E)-cyclododocene ring system can be approached through several synthetic strategies. This guide will focus on two prominent and reliable methods: the Wittig reaction for direct olefination and Ring-Closing Metathesis (RCM) for macrocyclization. A third, industrially relevant method involving the partial hydrogenation of cyclododecatriene will also be discussed.

Wittig Olefination: A Direct Conversion from Cyclododecanone

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[5][6] It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[5] For the synthesis of (E)-cyclododocene, cyclododecanone serves as the readily available starting material.[7][8][9]

Causality Behind Experimental Choices:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[5][10] Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally favor the formation of (E)-alkenes.[10][11] This is because the stabilized ylide can undergo reversible initial addition to the carbonyl, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene. Conversely, non-stabilized ylides typically lead to (Z)-alkenes.[5][10] Therefore, for the synthesis of (E)-cyclododocene, a stabilized ylide is the logical choice. However, due to the nature of the unsubstituted methylene group required, a non-stabilized ylide is often employed, and the E/Z ratio is influenced by reaction conditions. The Schlosser modification can be employed to favor the E-isomer with non-stabilized ylides.[11]

Experimental Protocol: Wittig Reaction for (E)-Cyclododocene

1. Preparation of the Phosphorus Ylide (Wittig Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep red or orange, indicating the formation of the ylide.

2. Wittig Reaction:

-

Dissolve cyclododecanone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Cool the cyclododecanone solution to 0 °C.

-

Slowly add the freshly prepared phosphorus ylide solution to the cyclododecanone solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Initial Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)- and (Z)-cyclododocene and triphenylphosphine oxide.

Diagram of Wittig Reaction Workflow

Caption: Workflow for the synthesis of (E)-cyclododocene via the Wittig reaction.

Ring-Closing Metathesis (RCM): A Powerful Macrocyclization Tool

Ring-closing metathesis (RCM) has emerged as a transformative method for the synthesis of cyclic and macrocyclic molecules.[12] This reaction utilizes well-defined ruthenium-based catalysts to form a new carbon-carbon double bond by the intramolecular reaction of a linear molecule containing two terminal alkenes.[12] RCM is particularly advantageous for forming large rings under mild conditions with high functional group tolerance.[12]

Causality Behind Experimental Choices:

The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. First- and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly employed. The choice of catalyst can influence the reaction rate and the stereoselectivity of the newly formed double bond. For the synthesis of (E)-cyclododocene, a precursor diene, 1,13-tetradecadiene, is required. The cyclization is driven by the formation of the thermodynamically stable macrocycle and the release of volatile ethylene gas, which shifts the equilibrium towards the product.[13] High dilution conditions are crucial to favor the intramolecular RCM over intermolecular polymerization.

Experimental Protocol: RCM for (E)-Cyclododocene

1. Synthesis of the Diene Precursor (1,13-tetradecadiene):

-

This precursor can be synthesized via various methods, for example, by the coupling of two 7-bromo-1-heptene molecules using a suitable coupling reaction.

2. Ring-Closing Metathesis:

-

In a glovebox or under an inert atmosphere, dissolve the 1,13-tetradecadiene (1.0 equivalent) in a degassed solvent such as dichloromethane (DCM) or toluene to a final concentration of 0.001-0.01 M (high dilution).

-

Add a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the same degassed solvent to the diene solution.

-

Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction progress by TLC or GC-MS.

-

The reaction is typically complete within a few hours.

3. Work-up and Initial Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a quenching agent, such as ethyl vinyl ether, to deactivate the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium catalyst residues.

Diagram of Ring-Closing Metathesis Mechanism

Caption: Simplified catalytic cycle for the Ring-Closing Metathesis of a diene.

Industrial Synthesis: Partial Hydrogenation of 1,5,9-Cyclododecatriene

On an industrial scale, (E)-cyclododocene is often produced by the partial hydrogenation of 1,5,9-cyclododecatriene (CDT), which is readily available from the cyclotrimerization of butadiene.[14] This process requires careful control of reaction conditions and catalyst selection to achieve high selectivity for the desired monoene over the diene and the fully saturated cyclododecane.[15]

Causality Behind Experimental Choices:

The key to this process is the use of a selective hydrogenation catalyst, often a supported palladium or nickel catalyst, sometimes modified with other metals to control its activity and selectivity. The reaction is typically carried out in a fixed-bed reactor under hydrogen pressure.[15] The temperature and pressure are optimized to favor the hydrogenation of one double bond while minimizing further reduction. The isomeric composition of the starting CDT (e.g., cis,trans,trans- or all-trans) can also influence the isomeric ratio of the resulting cyclododecene.

Purification Strategies for (E)-Cyclododocene

The crude product from any of the synthetic routes will be a mixture of (E)- and (Z)-cyclododecene, unreacted starting materials, and reaction byproducts. The separation of the (E) and (Z) isomers is often the most challenging aspect of the purification process due to their similar physical properties.

Fractional Distillation

Fractional distillation is a viable method for separating compounds with different boiling points.[16] While the boiling points of (E)- and (Z)-cyclododecene are very close, careful fractional distillation under reduced pressure using a high-efficiency column can enrich the (E)-isomer.[17]

Table 1: Physical Properties of Cyclododecene Isomers

| Property | (E)-Cyclododocene | (Z)-Cyclododocene |

| Molecular Formula | C₁₂H₂₂ | C₁₂H₂₂ |

| Molecular Weight | 166.30 g/mol [3][18] | 166.30 g/mol |

| Boiling Point | ~237-239 °C at 760 mmHg (est.)[19] | ~241-243 °C at 760 mmHg |

| Refractive Index | ~1.484-1.487 at 20 °C[19] | ~1.488-1.490 at 20 °C |

Column Chromatography

Column chromatography is a powerful technique for the separation of organic compounds.[20] For the separation of (E)- and (Z)-cyclododecene, several stationary phases can be employed.

-

Silica Gel Chromatography: While standard silica gel chromatography can provide some separation, the resolution is often poor due to the nonpolar nature of the isomers.

-

Silver Nitrate Impregnated Silica Gel: This is a highly effective method for separating alkenes.[21] The silver ions form a reversible complex with the π-electrons of the double bond. The stability of this complex differs between the (E) and (Z) isomers, allowing for their separation. The more sterically hindered (E)-isomer generally elutes first.

Experimental Protocol: Purification by Silver Nitrate Impregnated Silica Gel Chromatography

1. Preparation of the Stationary Phase:

-

Dissolve silver nitrate (AgNO₃) in a minimal amount of water or acetonitrile.

-

Add silica gel to the solution and mix thoroughly to form a slurry.

-

Remove the solvent under reduced pressure until a free-flowing powder is obtained. The typical loading is 10-20% AgNO₃ by weight.

2. Column Packing and Elution:

-

Pack a chromatography column with the prepared AgNO₃-silica gel using a suitable nonpolar solvent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane.

-

Load the crude cyclododecene mixture onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC or GC to identify the pure (E)- and (Z)-isomers.

Gas Chromatography (GC)

For analytical purposes and small-scale preparative separations, gas chromatography is an excellent method.[22] The choice of the GC column is critical for achieving baseline separation of the isomers.[22] Capillary columns with polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax) or cyanopropyl polysiloxane, are often effective.[22]

Characterization of (E)-Cyclododocene

The identity and purity of the synthesized (E)-cyclododocene should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts and coupling constants of the vinylic protons and carbons are characteristic of the (E) and (Z) isomers.

-

Infrared (IR) Spectroscopy: The IR spectrum of (E)-cyclododocene will show a characteristic C-H stretching vibration for the trans-alkene at around 965-975 cm⁻¹.[23]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (m/z = 166.30).[24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for determining the isomeric purity of the sample.

Conclusion

The synthesis and purification of (E)-cyclododocene require a careful selection of synthetic methodology and purification techniques. The Wittig reaction and Ring-Closing Metathesis offer versatile and reliable routes to this important macrocycle, while partial hydrogenation of cyclododecatriene is a key industrial process. The successful isolation of the pure (E)-isomer is often achieved through specialized chromatographic techniques, such as the use of silver nitrate impregnated silica gel. Rigorous spectroscopic characterization is essential to confirm the structure and purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and purify (E)-cyclododocene for their specific applications.

References

- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Vertex AI Search.

- Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations.

- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2025). Apeiron Synthesis.

- Gradillas, A., & Pérez-Castells, J. (2006).

- Wittig Reaction. Organic Chemistry Portal.

- Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts.

- Ring-closing met

- The Wittig Reaction: Synthesis of Alkenes.

- Wittig Reaction. (n.d.).

- Wittig reaction. Wikipedia.

- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.

- Cyclododecene, (E)-. PubChem.

- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (n.d.).

- Cyclododecene, (E)-. NIST WebBook.

- Separation of olefinic isomers. (n.d.).

- Alkenes separation on a non polar column. (2015).

- Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. (2019). The Journal of Organic Chemistry.

- Synthesis method and synthesis device for cyclododecene. (n.d.).

- cyclodecanone. Organic Syntheses.

- Cyclododecene, (E)-. NIST WebBook.

- Cyclododecene, (E)-. NIST WebBook.

- Cyclododecene, (E)-. NIST WebBook.

- Synthesis of 1-Benzylcyclododec-1-ene from Cyclododecanone: A Technical Guide. Benchchem.

- (Z+E)-cyclododecene. The Good Scents Company.

- Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. (2025).

- Reactivity features of cyclododecanone. (2011). ARKIVOC.

- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.).

- Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. (n.d.). MDPI.

- How to separate E and Z isomers? (2016).

- (E)-Cyclododecene. PubChem.

- Process for preparing cyclododecatrienes with recycling of the catalyst. (n.d.).

- Which methods do chemical engineers use to separ

- CYCLODODECENE. (n.d.).

- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ

- Purification of Organic Compounds by Flash Column Chrom

- Cyclododecene, (E)-. NIST WebBook.

- Cyclododecene. PubChem.

- Purification of chemically modified cyclodextrins. (n.d.).

- Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.

- Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (n.d.). RSC Publishing.

- How To Run A Reaction: Purific

Sources

- 1. Cyclododecene, (E)- [webbook.nist.gov]

- 2. Cyclododecene, (E)- [webbook.nist.gov]

- 3. This compound | C12H22 | CID 5365627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclododecene, (E)- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Publisher of Open Access Journals | MDPI [mdpi.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. apeiron-synthesis.com [apeiron-synthesis.com]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. US6403851B1 - Process for preparing cyclododecatrienes with recycling of the catalyst - Google Patents [patents.google.com]

- 15. WO2020130304A1 - Synthesis method and synthesis device for cyclododecene - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyclododecene, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (Z+E)-cyclododecene, 1501-82-2 [thegoodscentscompany.com]

- 20. How To Run A Reaction [chem.rochester.edu]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Cyclododecene, (E)- [webbook.nist.gov]

- 24. Cyclododecene, (E)- [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to (E)-Cyclododecene: Structural Elucidation via NMR, IR, and Mass Spectrometry

Introduction

(E)-Cyclododecene (trans-cyclododecene) is a notable cycloalkene, characterized by a twelve-membered carbon ring containing a single trans-configured double bond. With the molecular formula C₁₂H₂₂, this compound serves as a valuable intermediate in organic synthesis and polymer chemistry.[1][2] The strain introduced by the trans geometry within the medium-sized ring imparts unique chemical reactivity and distinct spectroscopic features compared to its cis counterpart. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. For professionals in research and drug development, a thorough understanding of these analytical methods is paramount for unambiguous molecular identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[3][4]

Theoretical Principles of ¹H and ¹³C NMR

NMR relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[3][4] When placed in a strong external magnetic field, these nuclei align in specific energy states. The absorption of radiofrequency (RF) radiation induces a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This frequency is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS).[3]

For this compound, we expect distinct signals for three primary types of protons and carbons:

-

Olefinic: Nuclei directly involved in the C=C double bond.

-

Allylic: Nuclei on the carbons adjacent to the double bond.

-

Aliphatic: Nuclei comprising the rest of the saturated carbon chain.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a sharp, single reference peak at 0.00 ppm for calibrating the chemical shift axis.[3]

-

Instrumentation: Transfer the solution to a clean, standard 5 mm NMR tube.

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include setting an appropriate spectral width, acquisition time, and relaxation delay to ensure all signals are captured accurately and quantitatively. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in three main regions. Due to the molecule's symmetry and the flexibility of the large ring, the aliphatic proton signals often appear as broad, overlapping multiplets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.35 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| ~ 2.10 | Multiplet | 4H | Allylic Protons (-CH₂-CH=) |

| ~ 1.30 - 1.50 | Broad Multiplet | 16H | Aliphatic Protons (-(CH₂)₈-) |

-

Expert Insight: The downfield shift of the olefinic protons (~5.35 ppm) is characteristic of hydrogens attached to sp²-hybridized carbons.[5] The allylic protons are slightly deshielded (~2.10 ppm) due to their proximity to the electron-withdrawing double bond. The majority of the protons are in the saturated alkyl chain, and their similar chemical environments lead to significant signal overlap in the upfield region (~1.30-1.50 ppm).[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a clearer picture of the carbon backbone, as signal overlap is less pronounced than in ¹H NMR.

| Chemical Shift (δ) ppm | Assignment |

| ~ 131.5 | Olefinic Carbons (-C H=C H-) |

| ~ 33.2 | Allylic Carbons (-C H₂-CH=) |

| ~ 25.9, 25.5, 24.5, 23.0 | Aliphatic Carbons (-(C H₂)₈-) |

-

Expert Insight: The olefinic carbons resonate significantly downfield (~131.5 ppm) due to the sp² hybridization.[7] The allylic carbons appear around 33.2 ppm. The remaining eight aliphatic carbons in the ring are not perfectly equivalent due to the ring's conformation, giving rise to a cluster of distinct signals in the 23-26 ppm range.[6] This differentiation is a key indicator of the molecule's specific three-dimensional shape in solution.

NMR Workflow Diagram

Caption: Correlation of molecular vibrations to IR peaks.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. [2][8]

Theoretical Principles of Mass Spectrometry

In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙) . The m/z of this ion corresponds to the molecular weight of the compound. Excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer. [9][10]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. This compound has a boiling point below 200°C, making it well-suited for this method. [9]3. Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it undergoes electron ionization (EI).

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum. The system uses a database, such as that from the National Institute of Standards and Technology (NIST), to help identify the compound based on its spectrum. [11]

Mass Spectrum Data and Interpretation

The EI mass spectrum of this compound provides clear evidence of its molecular formula and characteristic fragmentation.

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| 166 | ~15 | [M]⁺˙ (Molecular Ion) |

| 96 | ~40 | [C₇H₁₂]⁺˙ |

| 82 | ~85 | [C₆H₁₀]⁺˙ |

| 67 | ~100 | [C₅H₇]⁺ (Base Peak) |

| 54 | ~90 | [C₄H₆]⁺˙ |

| 41 | ~95 | [C₃H₅]⁺ (Allyl Cation) |

-

Expert Insight: The peak at m/z 166 confirms the molecular weight of C₁₂H₂₂ (1212.01 + 221.01 ≈ 166.30 g/mol ). [1][2]The spectrum does not show one single fragmentation pathway but rather a complex series of rearrangements and cleavages typical of cyclic hydrocarbons. The high intensity of fragments at m/z 82, 67, 54, and 41 suggests the formation of stable smaller cyclic or acyclic carbocations and radical cations resulting from the breakdown of the twelve-membered ring. [2][8]The base peak (most intense peak) at m/z 67 is a common fragment in the mass spectra of cyclic alkenes.

Mass Spectrometry Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirms the connectivity and chemical environments of the carbon-hydrogen framework. IR spectroscopy provides crucial evidence of the key functional groups, most notably the diagnostic out-of-plane bend for the trans-alkene. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation fingerprint. Together, these techniques provide a self-validating system of analysis, ensuring an unambiguous and comprehensive structural elucidation essential for research, development, and quality assurance applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]

-

ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from esslaboratory.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15164, Cyclododecene, (E)-. Retrieved from PubChem. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365627, this compound. Retrieved from PubChem. [Link]

-

Niinemets, Ü., & Kännaste, A. (2017). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Springer Protocols. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclododecene, (E)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclododecene. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Phase IR Spectrum of Cyclododecene, (E)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from chemistry.msu.edu. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from specac.com. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from bruker.com. [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from chem.libretexts.org. [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from azolifesciences.com. [Link]

-

Shimadzu. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Retrieved from shimadzu.com. [Link]

-

National Institute of Standards and Technology. (n.d.). Reaction thermochemistry data for Cyclododecene, (E)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637538, Cyclododecene. Retrieved from PubChem. [Link]

-

LookChem. (n.d.). CYCLODECENE 2198-20-1 wiki. Retrieved from lookchem.com. [Link]

-

Singh, A. S., & Leyva-Pérez, A. (n.d.). Electronic Supplementary Information Cyclododecene isomeric separation. Retrieved from rsc.org. [Link]

-

Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from medistri.swiss. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from chemistrysteps.com. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclododecene, (E)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

National Institute of Standards and Technology. (n.d.). Gas phase ion energetics data for Cyclododecene, (E)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6262774, 1,5,9-Cyclododecatriene, (1E,5E,9Z)-. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Cyclodecene (CAS 3618-12-0) - Chemical & Physical Properties. Retrieved from chemeo.com. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from egyankosh.ac.in. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyclododecene. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004321). Retrieved from hmdb.ca. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from experiments.springernature.com. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Retrieved from hmdb.ca. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclododecene, (E)- Main Page. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from docbrown.info. [Link]

Sources

- 1. Cyclododecene, (E)- [webbook.nist.gov]

- 2. Cyclododecene, (E)- [webbook.nist.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. azolifesciences.com [azolifesciences.com]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclododecene [webbook.nist.gov]

- 9. dem.ri.gov [dem.ri.gov]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

Unlocking the Dynamic Landscape: A Technical Guide to the Conformational Analysis of (E)-Cyclododecene

Abstract

Macrocyclic compounds form a cornerstone of modern drug discovery and materials science, where their three-dimensional structure dictates biological activity and physical properties. (E)-cyclododecene, a 12-membered carbocycle featuring a strained trans double bond, presents a fascinating and complex conformational landscape. Understanding the delicate interplay of forces that govern its preferred shapes is critical for the rational design of novel therapeutics and advanced materials. This guide provides an in-depth technical exploration of the conformational analysis of this compound, synthesizing computational and experimental methodologies. We delve into the causality behind experimental choices, present self-validating protocols for achieving scientific rigor, and offer a comprehensive framework for integrating diverse data streams into a cohesive conformational model. This document is intended for researchers, medicinal chemists, and materials scientists seeking to master the structural dynamics of medium-ring macrocycles.

Introduction: The Challenge of the Medium-Sized Ring

Twelve-membered rings like cyclododecene exist at a unique nexus of chemical principles. Unlike small rings (3-6 atoms) dominated by angle strain or large rings (>14 atoms) which behave like flexible acyclic chains, medium-sized rings (8-12 atoms) are governed by a complex balance of angle strain, torsional strain, and, most critically, transannular strain[1]. Transannular interactions, or steric clashes between atoms across the ring, force these structures into non-planar, often counter-intuitive, geometries.

The introduction of a rigid (E)- or trans-double bond further constrains the ring's flexibility, while simultaneously introducing significant torsional strain. For cycloalkenes with fewer than eleven members, the cis isomer is generally more stable; however, the energetic landscape of cyclododecene is more nuanced[2]. The conformational flexibility of this compound, while reduced compared to its saturated analog cyclododecane, is still vast. This flexibility allows it to present different "faces" for molecular interactions, a property of immense interest in drug development where a macrocycle may adopt one conformation to cross a cell membrane and another to bind to its protein target. Therefore, a thorough conformational analysis is not merely an academic exercise but a prerequisite for predictable molecular design.

The Conformational Landscape of this compound

Pioneering work combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling has revealed that this compound does not exist as a single, static structure in solution. Instead, it is a dynamic equilibrium of several low-energy conformers.[3][4]

At a cryogenic temperature of -164.5 °C, the interconversion between conformers slows sufficiently on the NMR timescale to allow for their direct observation. These studies have shown the presence of at least four distinct conformations.[3][4] The dominant species are three conformers with C₁ symmetry (lacking any symmetry elements) and a fourth, more symmetric conformer with C₂ symmetry (possessing a twofold rotational axis).[3][4]

The structural foundation for understanding these conformers comes from the well-studied "square"[5] conformation of cyclododecane, which minimizes transannular interactions by arranging the carbon atoms in a diamond-lattice-like structure[6][7]. The introduction of the trans-double bond perturbs this ideal geometry, leading to a family of related, but distinct, low-energy structures. While specific naming conventions can vary, the key takeaway is the existence of a small number of thermally accessible conformers that dominate the equilibrium.

Methodologies for Interrogating Conformation

A robust conformational analysis relies on the synergistic application of computational chemistry and experimental validation. Computational methods are used to map the potential energy surface and identify likely low-energy structures, while experimental techniques provide real-world data to validate and refine these models.

Computational Chemistry: Mapping the Possibilities

The primary goal of computational analysis is to locate all energetically accessible conformers and the transition states that connect them. This is a multi-step process where the choice of method reflects a trade-off between computational cost and accuracy.

Sources

- 1. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ks.uiuc.edu [ks.uiuc.edu]

(E)-Cyclododecene molecular weight and formula

An In-Depth Technical Guide to (E)-Cyclododecene: Molecular Characteristics, Stereochemical Principles, and Synthetic Utility

Introduction

Cyclododecene, a 12-membered cycloalkene, serves as a pivotal building block in synthetic organic chemistry and polymer science. It exists as two geometric isomers: (Z)-cyclododecene (cis) and this compound (trans). While seemingly simple, the stereochemistry of this medium-sized ring imparts unique properties and reactivity profiles that are of significant interest to researchers and chemical engineers. The (E)-isomer, in particular, challenges the conventional understanding of cycloalkene stability derived from smaller ring systems. This guide provides a comprehensive technical overview of this compound, focusing on its core molecular attributes, the nuanced principles of its stereochemistry, key synthetic methodologies, and its applications as a precursor for advanced materials and potentially for complex molecules relevant to drug discovery.

Part 1: Core Molecular Attributes of this compound

This compound is a hydrocarbon characterized by a 12-carbon ring containing a single trans-configured double bond. Its fundamental properties are rooted in its molecular formula and weight, which dictate its physical behavior and stoichiometric transformations.

The molecular formula for this compound is C₁₂H₂₂.[1][2][3][4][5][6] The molecular weight is approximately 166.30 g/mol .[1][2][3][6] These core attributes are summarized in the table below, alongside other key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ | PubChem[1][2], NIST[3][4] |

| Molecular Weight | 166.30 g/mol | PubChem[1][2], Cheméo[6] |

| CAS Number | 1486-75-5 | NIST[3][4] |

| Appearance | Colorless clear liquid (est.) | The Good Scents Company[7] |

| Boiling Point | 237-239 °C (est. at 760 mmHg) | The Good Scents Company[7] |

| Refractive Index | 1.484 to 1.487 (@ 20 °C) | The Good Scents Company[7] |

| Synonyms | trans-Cyclododecene, (1E)-cyclododecene | PubChem[2], NIST[3] |

These properties make this compound a versatile intermediate, particularly in reactions requiring non-polar organic solvents and elevated temperatures.

Part 2: The Stereochemical Nuances of Cyclododecene

A central consideration for any cycloalkene is the relative stability of its geometric isomers. In acyclic and small-ring alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.[8][9] However, this principle is inverted in small to medium-sized rings (up to 11 carbons).[10]

In these systems, the cis isomer is more stable because incorporating a trans double bond introduces significant ring strain.[8][9] The geometry of the trans bond forces the carbon chain to span a wider distance, leading to torsional strain and unfavorable transannular interactions (steric clashes across the ring).[9] The smallest trans-cycloalkene that is stable at room temperature is trans-cyclooctene.[9][10]

Cyclododecene represents a turning point. With a 12-carbon ring, the carbon chain is sufficiently long and flexible to accommodate the geometry of a trans double bond without incurring prohibitive ring strain.[10] Consequently, the conventional stability pattern re-emerges, and this compound is more stable than its (Z)-cis counterpart, as the destabilizing transannular strain is minimized.

Caption: Isomer stability in cyclododecene is dictated by ring strain.

Part 3: Synthetic Pathways and Experimental Protocols

The primary industrial route to cyclododecene begins with the cyclotrimerization of butadiene, which produces 1,5,9-cyclododecatriene (CDT).[11] The most common isomer produced is the (Z,E,E)-isomer.[11] Subsequent selective hydrogenation of this triene yields cyclododecene. Controlling the hydrogenation is critical to avoid over-reduction to cyclododecane.[12]

Representative Protocol: Selective Hydrogenation of (Z,E,E)-1,5,9-Cyclododecatriene

This protocol describes a general laboratory-scale procedure for the selective hydrogenation of CDT to a mixture of (Z)- and this compound. The exact ratio of isomers depends on the catalyst and reaction conditions.

Objective: To selectively reduce two of the three double bonds in 1,5,9-cyclododecatriene to yield cyclododecene.

Materials:

-

(Z,E,E)-1,5,9-Cyclododecatriene (CDT)

-

Palladium on carbon (Pd/C, 5 wt%) catalyst

-

High-purity hydrogen (H₂) gas

-

Anhydrous ethanol (or other suitable solvent like ethyl acetate)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: A 500 mL high-pressure reactor is charged with (Z,E,E)-1,5,9-cyclododecatriene (e.g., 50 g, 0.31 mol) and 200 mL of anhydrous ethanol.

-

Catalyst Addition: The Pd/C catalyst (e.g., 0.5 g, 1 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent pre-exposure to air.

-

Sealing and Purging: The reactor is sealed and purged multiple times with low-pressure nitrogen followed by low-pressure hydrogen to ensure an inert atmosphere.

-

Pressurization and Reaction: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The reaction mixture is stirred vigorously and heated to a controlled temperature (e.g., 50-70 °C).

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen from the gas reservoir. The theoretical uptake for conversion to cyclododecene is two molar equivalents.

-

Reaction Quench: Once the desired hydrogen uptake is achieved, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst. The filter cake is washed with a small amount of ethanol to recover any residual product.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.

-

Analysis: The resulting crude product, a mixture of cyclododecene isomers, is analyzed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and isomeric ratio. Further purification can be achieved by fractional distillation.

Part 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient, it is a crucial precursor for materials and complex molecular architectures that are relevant to the pharmaceutical and life sciences industries.

-

Polymer Synthesis: The most significant application of cyclododecene is as a precursor to laurolactam, the monomer for Nylon 12.[11] The synthesis involves the oxidation of cyclododecene to cyclododecanone, conversion to an oxime, and subsequent Beckmann rearrangement.[11] Nylon 12 is a high-performance polymer used in automotive, industrial, and medical applications due to its excellent mechanical properties and chemical resistance.

-

Macrocycle Synthesis: As a 12-membered ring, cyclododecene is a valuable starting point for the synthesis of other macrocyclic compounds. Macrocycles are of high interest in modern drug discovery as they can tackle challenging protein-protein interaction targets that are often considered "undruggable" by traditional small molecules.

-

Intermediates for Bioactive Molecules: Research has shown that cyclododecene derivatives can serve as intermediates in the synthesis of complex molecules. For example, cyclododeceno[b]indene derivatives, synthesized from cyclododecanone, are being explored for their potential roles as intermediates in the development of novel drug molecules and functional materials.[13][14]

Caption: Synthetic utility workflow from butadiene to advanced materials.

Conclusion

This compound is more than a simple cycloalkene; it is a molecule at the intersection of fundamental stereochemical principles and practical industrial synthesis. Its molecular formula of C₁₂H₂₂ and molecular weight of 166.30 g/mol define its physical state, while the flexibility of its 12-carbon ring allows the trans isomer to be the more stable geometric form, a key distinction from smaller cycloalkenes. As a readily available intermediate derived from butadiene, it provides a crucial entry point into the synthesis of high-performance polymers like Nylon 12 and serves as a foundational scaffold for constructing complex macrocycles relevant to ongoing research in materials science and drug discovery. For the research scientist, a thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15164, Cyclododecene, (E)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5365627, this compound. [Link]

-

NIST. Cyclododecene, (E)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

NIST. Cyclododecene, (E)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

ChemBK. This compound. [Link]

-

Cheméo. Chemical Properties of Cyclododecene, (E)- (CAS 1486-75-5). [Link]

-

Student Doctor Network Forums. Tell the difference between cis and trans cyclodecene?. [Link]

-

Quora. Why is cis-Cyclodecene more stable than trans-Cyclodecene?. [Link]

-

Wikipedia. Cyclodecene. [Link]

-

The Good Scents Company. (Z+E)-cyclododecene. [Link]

-

Quora. Organic Chemistry: Which is more stable cis or trans form in cycloalkenes?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5364362, Cyclodecene, (E)-. [Link]

-

Wikipedia. Cyclododecatriene. [Link]

-

Semantic Scholar. Pharmaceutical applications of cyclodextrins and their derivatives. [Link]

-

Organic Syntheses. 1,4,7,10-tetraazacyclododecane. [Link]

-

National Center for Biotechnology Information. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. [Link]

-

ARKAT USA. Reactivity features of cyclododecanone. [Link]

-

MDPI. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. [Link]

-

MDPI. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene. [Link]

-

Wikipedia. Cyclododecane. [Link]

-

National Center for Biotechnology Information. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. [Link]

-

MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

Sources

- 1. Cyclododecene, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H22 | CID 5365627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclododecene, (E)- [webbook.nist.gov]

- 4. Cyclododecene, (E)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Cyclododecene, (E)- (CAS 1486-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (Z+E)-cyclododecene, 1501-82-2 [thegoodscentscompany.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. echemi.com [echemi.com]

- 11. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 12. Cyclododecane - Wikipedia [en.wikipedia.org]

- 13. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of (E)-Cyclododecene in common organic solvents

An In-depth Technical Guide to the Solubility of (E)-Cyclododecene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a significant intermediate in polymer synthesis and fine chemical manufacturing. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simplistic solubility charts. It establishes a foundational understanding based on molecular structure, intermolecular forces, and predictive principles. While specific experimental solubility data for this compound is not widely published, this guide synthesizes data from analogous structures and theoretical principles to provide a robust predictive profile. Crucially, it equips the user with a detailed, self-validating experimental protocol for the precise quantitative determination of its solubility in any given solvent, ensuring both scientific integrity and practical applicability.

Foundational Principles: Predicting the Solubility of this compound

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are likely to be miscible.[1][2][3] this compound (C₁₂H₂₂) is a large, nonpolar cycloalkene. Its molecular structure is dominated by a twelve-carbon ring, resulting in a molecule with an even distribution of electron density.[3] The primary intermolecular forces at play between this compound molecules are weak London dispersion forces.[3]

Key molecular properties influencing its solubility include:

The high XLogP3 value indicates a strong preference for nonpolar, lipophilic environments over polar, aqueous ones. Therefore, for a solvent to effectively dissolve this compound, it must be able to overcome the London dispersion forces between the solute molecules by establishing similarly favorable interactions. This leads to the logical prediction that nonpolar solvents will be highly effective, while polar solvents will be poor at best.[6][7]

Predicted Solubility Profile

Based on these foundational principles, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The following table provides a qualitative and semi-quantitative estimation to guide solvent selection for synthesis, purification, and formulation.

Disclaimer: The quantitative values in this table are predictive estimates based on the compound's high lipophilicity and the behavior of similar large cycloalkenes.[8][9] Experimental verification is required for precise measurements and is detailed in Section 4.

| Solvent Classification | Solvent Examples | Predicted Solubility (at 25 °C) | Rationale for Prediction |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Highly Soluble (>200 mg/mL) | The intermolecular forces (London dispersion) of these solvents are nearly identical to those of this compound, leading to excellent miscibility.[3][6] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble (>200 mg/mL) | While possessing aromaticity, these solvents are predominantly nonpolar and interact favorably with the hydrocarbon structure of the solute.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble (>150 mg/mL) | These solvents, despite having some polarity, are excellent at dissolving nonpolar compounds due to their ability to induce dipoles and their overall lipophilic character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble (50-150 mg/mL) | These solvents have a polar ether group but are dominated by nonpolar alkyl chains. They represent a bridge between polar and nonpolar solvents and are expected to be effective. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble (10-50 mg/mL) | The polar carbonyl group reduces compatibility, but the surrounding alkyl groups allow for some interaction with the nonpolar solute.[10] |

| Esters | Ethyl Acetate | Moderately Soluble (10-50 mg/mL) | Similar to ketones, the polarity of the ester functional group limits solubility compared to purely nonpolar solvents. |

| Alcohols (Polar, Protic) | Ethanol, Methanol, Isopropanol | Slightly Soluble to Insoluble (<5 mg/mL) | The strong hydrogen-bonding network of alcohols makes it energetically unfavorable to create a cavity for the large, nonpolar this compound molecule.[11] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble (<1 mg/mL) | These solvents are highly polar and are poor matches for the nonpolar solute. |

| Aqueous (Polar, Protic) | Water | Insoluble (<0.1 mg/mL) | As a highly polar, hydrogen-bonding solvent, water will not dissolve the nonpolar, hydrophobic this compound.[6][7] |

Logical Workflow for Solvent Selection and Solubility Validation

The process of selecting an appropriate solvent and validating its efficacy follows a logical progression from theoretical prediction to experimental confirmation. This workflow is critical for applications ranging from reaction chemistry to final product formulation.

Caption: Workflow for solvent selection and solubility validation.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, direct measurement is necessary. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Rapid Qualitative Solubility Assessment

This method provides a quick visual determination of whether the solute is soluble, slightly soluble, or insoluble in a given solvent.

Objective: To rapidly screen multiple solvents for their ability to dissolve this compound.

Materials:

-

This compound

-

A selection of candidate solvents (e.g., hexane, toluene, ethyl acetate, ethanol)

-

Small test tubes or 1-dram vials

-

Vortex mixer

-

Pasteur pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, visually estimated amount of this compound (e.g., 10-20 mg) to the solvent.

-

Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand for 1-2 minutes.

-

Observe the solution against a contrasting background.

-

Soluble: The solution is completely clear and homogeneous with no visible solid particles.

-

Slightly Soluble: The solution is mostly clear, but some undissolved solid remains.

-

Insoluble: The vast majority of the added solid remains undissolved, often settling at the bottom.

-

Quantitative Gravimetric Solubility Determination

This protocol provides a precise, trustworthy measurement of solubility in units of mass per volume (e.g., mg/mL). It is a self-validating system because the presence of excess solid ensures a saturated solution is achieved.

Objective: To accurately determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Analytical grade solvent

-

Sealable glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

-

Constant temperature shaker or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Solvent-compatible syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Source of dry nitrogen or a vacuum oven for solvent evaporation

Procedure:

-

Preparation: Place a magnetic stir bar (optional) and an excess amount of this compound into a sealable glass vial. An "excess" means adding enough solid so that a significant amount will remain undissolved even after equilibration. For a 5 mL solvent volume, starting with ~500 mg is a robust choice for solvents where high solubility is expected.

-

Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 5.00 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. The presence of undissolved solid at the end of this period is essential.

-

Sample Withdrawal: After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the incubator to let the excess solid settle. Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe, avoiding any solid particles.

-

Filtration: Attach a 0.2 µm syringe filter and dispense the solution into a pre-weighed (tared) evaporation vial. This step is critical to remove any microscopic, suspended solid particles.

-

Solvent Evaporation: Gently evaporate the solvent from the tared vial using a stream of dry nitrogen or by placing it in a vacuum oven at a moderate temperature. Evaporate to a constant weight.

-

Mass Determination: Once all the solvent is removed, re-weigh the vial. The difference between this final mass and the initial tare mass is the mass of this compound that was dissolved in the aliquot of the solution.

-

Calculation:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of aliquot in mL)

-

Safety and Handling Considerations

When working with this compound and organic solvents, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12]

-

Ventilation: Handle this compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][14]

-

Ignition Sources: this compound is a combustible liquid. Keep it and flammable solvents away from open flames, hot surfaces, and other potential ignition sources.[13]

-

Skin Contact: this compound is classified as a skin irritant.[12][15] In case of contact, wash the affected area immediately with soap and plenty of water.[12]

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[13][14]

Conclusion

This compound is a nonpolar molecule exhibiting high solubility in nonpolar aliphatic, aromatic, and halogenated organic solvents. Its solubility decreases significantly in more polar solvents like esters and ketones and is negligible in highly polar, protic solvents such as alcohols and water. This behavior is dictated by the "like dissolves like" principle. While this guide provides a robust predictive framework, the included quantitative gravimetric protocol is presented as the authoritative method for obtaining precise solubility data essential for process development, chemical synthesis, and formulation in a research or industrial setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15164, Cyclododecene, (E)-. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5365627, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5364362, Cyclodecene, (E)-. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

Is Like Dissolves Like True For Nonpolar Molecules? (2023, December 5). YouTube. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclododecene, (E)- (CAS 1486-75-5). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637538, Cyclododecene. Retrieved from [Link]

-

CK-12 Foundation. (2023, November 18). Physical and Chemical Properties of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes. Retrieved from [Link]

-

Scribd. (n.d.). Alkanes and Alkenes Lab Experiment. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclodecene (CAS 3618-12-0). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3D: Using Solubility Data. Retrieved from [Link]

-

Identifying Alkenes with Bromine Water. (2013, October 1). YouTube. Retrieved from [Link]

-

CHAPTER 3 ALKENES. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, January 14). YouTube. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Cyclododecene, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H22 | CID 5365627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Cyclododecene | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Polydodecenamer from (E)-Cyclododecene via Ring-Opening Metathesis Polymerization

Introduction: The Value of Polydodecenamer and its Synthesis

Polydodecenamer is a semi-crystalline polymer with a unique combination of properties, including high toughness, good flexibility, and low moisture absorption. These characteristics make it a valuable material in various high-performance applications, from specialty engineering plastics to additives for modifying other polymers. The synthesis of polydodecenamer is efficiently achieved through the Ring-Opening Metathesis Polymerization (ROMP) of (E)-cyclododecene.